N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Structural Significance of the Thieno[3,4-c]Pyrazole Core in Drug Design
The thieno[3,4-c]pyrazole framework is a bicyclic heterocycle merging thiophene and pyrazole rings, creating a planar, electron-rich system capable of π-π stacking and dipole-dipole interactions. This structural motif has been extensively explored for its ability to bind diverse biological targets, including enzymes and receptors involved in inflammation, pain, and metabolic regulation. The fused thiophene-pyrazole system enhances metabolic stability compared to simpler heterocycles, as the condensed rings reduce susceptibility to oxidative degradation.
In synthetic terms, the thieno[3,4-c]pyrazole core is typically constructed via cascade reactions involving intramolecular decarboxylative coupling. For instance, Garima Pandey and colleagues demonstrated that potassium 2-aminobenzoates react with 2-haloarylaldehydes under palladium catalysis to form the bicyclic structure. When applied to pyrazole-based precursors, a Pd-Cu bimetallic system proved essential for achieving high yields (75–89%), whereas thienyl analogs required only palladium. This synthetic flexibility allows precise modulation of the core’s electronic properties by introducing substituents at the 2- and 3-positions, which are critical for target engagement.
The core’s pharmacological versatility is exemplified by 4H-thieno[3,4-c]pyrazol-4-ones, which exhibit dual anti-inflammatory and platelet antiaggregating activities. The 4-fluorophenyl derivative, synthesized via cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, reduced carrageenan-induced edema in rats by 68% at 50 mg/kg—comparable to indomethacin. Such findings underscore the scaffold’s capacity to accommodate varied substituents while maintaining bioactivity.
Role of Ethanediamide Linkers in Bioactive Molecule Engineering
Ethanediamide (oxamide) linkers serve as bifunctional spacers that connect pharmacophoric groups while contributing to conformational rigidity and hydrogen-bonding networks. In the target compound, the ethanediamide moiety bridges the thieno[3,4-c]pyrazole core and the hydroxybutan-2-yl group, creating a pseudopeptidic structure that mimics natural substrates of enzymes like lactate dehydrogenase. The linker’s two amide bonds provide three potential hydrogen-bond donors/acceptors (N–H, C=O), enhancing interactions with polar residues in binding pockets.
Comparative studies of oxalamide derivatives reveal that subtle changes in linker geometry significantly impact bioactivity. For example, N1-((S)-1-hydroxybutan-2-yl)-N2-((R)-1-hydroxypropan-2-yl)oxalamide (PubChem CID: 22584905) demonstrated improved solubility (logP = −0.7) compared to alkyl-linked analogs, attributed to the hydroxyl groups’ capacity for water coordination. Similarly, in N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide, the oxamide linker likely stabilizes the bioactive conformation through intramolecular hydrogen bonds between the amide protons and the thienopyrazole’s sulfur atom.
Synthetically, ethanediamide incorporation typically involves coupling activated oxalyl chlorides with amines. In the case of N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, this would require sequential amidation of oxalyl chloride with 2-amino-1-hydroxybutane and the thienopyrazole-aniline derivative—a process optimized under Schotten-Baumann conditions to minimize racemization.
Rationale for Hydroxybutan-2-yl and 4-Methoxyphenyl Substituents
The (S)-1-hydroxybutan-2-yl substituent introduces a chiral center and a primary hydroxyl group, both critical for target selectivity and pharmacokinetic optimization. The hydroxyl moiety enhances aqueous solubility (cLogP reduced by ≈1.2 units compared to non-hydroxylated analogs) and facilitates prodrug formation via esterification. Stereochemistry at the C2 position influences binding; in N1-((S)-1-hydroxybutan-2-yl) oxalamide derivatives, the (S)-configuration improved inhibitory activity against hLDHA by 3-fold compared to the (R)-enantiomer, likely due to better alignment with the enzyme’s NADH-binding pocket.
The 4-methoxyphenyl group at the thienopyrazole’s 2-position serves dual electronic and steric roles. Methoxy’s electron-donating resonance effect (+M) increases the arene’s electron density, stabilizing charge-transfer interactions with aromatic residues in target proteins. In (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, the 4-methoxy group enhanced inhibitory potency against hLDHA (IC₅₀ = 0.8 μM) by 40% compared to unsubstituted analogs, attributed to improved π-cation interactions with Arg168. Sterically, the methoxy’s ortho position directs substituents away from the thienopyrazole plane, minimizing clashes with hydrophobic binding pockets.
Properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-11(8-23)19-17(24)18(25)20-16-14-9-27-10-15(14)21-22(16)12-4-6-13(26-2)7-5-12/h4-7,11,23H,3,8-10H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAODGUAKVFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Core Heterocycles: The thieno-pyrazol core in the target compound differs from pyrazolo-pyrimidin () and triazole () systems, which may alter electronic properties and binding affinities. Thiophene-containing systems often exhibit enhanced metabolic stability compared to triazoles .
- Substituent Effects: The 4-methoxyphenyl group in the target compound and 303203-25-0 contrasts with the fluorophenyl substituents in Example 53.
- Linker Diversity : The ethanediamide linker in the target compound may offer conformational flexibility compared to rigid sulfonamide (Example 53) or sulfanyl (303203-25-0) linkers, possibly enabling broader target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
